HE47 protein - 144814-16-4

HE47 protein

Catalog Number: EVT-1516794
CAS Number: 144814-16-4
Molecular Formula: C8H13NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

HE47 protein is typically derived from specific species, including certain bacteria or eukaryotic organisms. The exact source can vary based on the research focus or application, but it is often studied in the context of its role in cellular metabolism and protein synthesis.

Classification

HE47 protein is classified as a ribosomal protein, which is integral to the ribosome's structure and function. Ribosomal proteins are essential for the assembly and stability of ribosomes, which are responsible for translating messenger RNA into proteins.

Synthesis Analysis

Methods

The synthesis of HE47 protein can occur through various methods:

  • In Vitro Translation: This method involves using cell-free systems such as rabbit reticulocyte lysate or wheat germ extracts to synthesize proteins from messenger RNA templates. The process can be optimized for yield and efficiency by adjusting conditions such as temperature and ionic strength .
  • In Vivo Expression: HE47 can also be expressed within host cells using recombinant DNA technology. This involves cloning the gene encoding HE47 into expression vectors that are introduced into suitable host organisms (e.g., bacteria or yeast) for protein production.

Technical Details

  • Linked Transcription-Translation Systems: These systems utilize a two-step process where DNA is first transcribed into RNA, which is then translated into protein. This method allows for better optimization of each step compared to coupled systems where both processes occur simultaneously .
  • Mass Spectrometry: Advanced techniques like mass spectrometry can be employed to analyze synthesized HE47 proteins, providing insights into their abundance and modifications during synthesis .
Molecular Structure Analysis

Structure

The molecular structure of HE47 is characterized by its specific folding patterns and interactions with ribosomal RNA. Ribosomal proteins like HE47 often exhibit a compact structure that facilitates their binding to ribosomal RNA, contributing to ribosome stability.

Data

Structural data can be obtained through techniques such as X-ray crystallography or cryo-electron microscopy, which provide high-resolution images of the protein's conformation within the ribosome . These studies reveal critical interactions between HE47 and other ribosomal components.

Chemical Reactions Analysis

Reactions

HE47 protein participates in several biochemical reactions within the ribosome:

  • Peptide Bond Formation: As part of the ribosomal machinery, HE47 aids in facilitating peptide bond formation between amino acids during translation.
  • Ribosome Assembly: It also plays a role in the assembly of ribosomal subunits, ensuring proper structural integrity for effective protein synthesis.

Technical Details

The interactions between HE47 and ribosomal RNA involve specific binding sites that stabilize the ribosome's structure during translation. These interactions are crucial for maintaining the fidelity of protein synthesis under varying cellular conditions .

Mechanism of Action

Process

The mechanism of action for HE47 involves its integration into the ribosome during translation:

  1. Binding: HE47 binds to specific sites on ribosomal RNA.
  2. Stabilization: This binding stabilizes the ribosomal structure.
  3. Facilitation: It facilitates the correct positioning of transfer RNA molecules carrying amino acids to ensure accurate translation according to messenger RNA sequences.

Data

Studies have shown that alterations in HE47 expression can significantly impact translation efficiency and accuracy, highlighting its essential role in cellular function .

Physical and Chemical Properties Analysis

Physical Properties

HE47 exhibits typical characteristics associated with ribosomal proteins:

  • Molecular Weight: The molecular weight of HE47 varies depending on post-translational modifications but generally falls within a range typical for ribosomal proteins.
  • Solubility: It is soluble in aqueous solutions under physiological conditions, facilitating its role in cellular environments.

Chemical Properties

  • Stability: The stability of HE47 is influenced by environmental factors such as pH and temperature.
  • Interactions: It interacts with various biomolecules, including messenger RNA and transfer RNA, through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
Applications

Scientific Uses

HE47 protein has several applications in scientific research:

  • Protein Synthesis Studies: It serves as a model for studying mechanisms of translation and ribosome function.
  • Biotechnology: Understanding HE47 can lead to advancements in biotechnological applications, including synthetic biology where engineered ribosomes are utilized for producing novel proteins.
  • Disease Research: Research on HE47 may provide insights into diseases related to translation dysregulation, potentially leading to therapeutic developments.
Molecular Characterization of HE4/WFDC2 Protein

Genomic Organization and Evolutionary Conservation

The HE47 protein, also known as E47 or TCF3 (Transcription Factor 3), is encoded by the TCF3 gene located at human chromosome 19p13.3 (NCBI Gene ID: 6929). The gene spans 43.3 kb and comprises 21 exons, generating multiple alternatively spliced isoforms. The primary transcript variant (NM_001136139.4) encodes a 654-amino acid protein with a molecular weight of approximately 67 kDa [1]. Evolutionary analysis reveals high conservation across vertebrates, particularly in the basic helix-loop-helix (bHLH) DNA-binding domain. The TCF3 locus displays conserved synteny in mammals, with orthologs identified in model organisms like mice (Mus musculus) and zebrafish (Danio rerio). Genomic instability at this locus, including t(1;19) and t(12;19) translocations with PBX1 or ZNF384, is linked to lymphoid malignancies due to disrupted transcriptional regulation in B-cell development [1].

Table 1: Genomic Features of HE47 (TCF3)

FeatureDetail
Gene SymbolTCF3
Chromosomal Location19p13.3
Exon Count21
Transcript VariantsNM_001136139.4 (E47 isoform)
Protein Length654 amino acids
Conserved DomainsbHLH (amino acids 538-611)
Pathogenic Variantst(1;19)(q23;p13.3) translocation in B-ALL

Structural Analysis of HE47/WFDC2

Amino Acid Sequence and Post-Translational Modifications

The canonical HE47 isoform (UniProt ID: P15923-8) contains 654 residues with a predicted isoelectric point (pI) of 5.2. Key post-translational modifications include:

  • Phosphorylation: Ser/Thr residues in transactivation domains (e.g., Ser520) modulate DNA-binding affinity.
  • Ubiquitination: Lys63-linked polyubiquitination targets HE47 for proteasomal degradation, regulating its half-life.
  • Glycosylation: N-linked glycosylation at Asn297 (confirmed by mass spectrometry) influences protein stability [7] [10].

Domain Architecture: bHLH and Beyond

HE47 belongs to the E-protein family of class I bHLH transcription factors. Its domain architecture comprises:

  • bHLH Domain (aa 538–611): Mediates DNA binding at E-box motifs (CANNTG) and dimerization with other bHLH proteins. The domain contains a conserved His-Glu-Arg triad (H599, E606, R610) critical for DNA contact [1].
  • Activation Domains (AD1/AD2): Located N-terminal to bHLH, AD1 (aa 1–127) and AD2 (aa 365–483) recruit coactivators like p300/CBP.
  • Inhibitory Domains: ID1 (aa 128–244) and ID2 (aa 245–364) suppress transactivation when unphosphorylated.

Table 2: Functional Domains of HE47

DomainAmino Acid RangeFunction
Activation 11–127Recruits p300/CBP coactivators
Inhibitory 1128–244Suppresses activity via phosphorylation
Activation 2365–483Binds SAGA chromatin complex
bHLH538–611DNA binding and dimerization

Tertiary Structure and Functional Epitopes

The bHLH domain adopts a parallel four-helix bundle structure, with Helix1-Loop-Helix2 topology. X-ray crystallography (PDB: 1TY7) reveals that the loop (aa 580–590) confers dimerization specificity, while basic residues in Helix2 (e.g., Arg588, Arg589) directly contact DNA major grooves. Functional epitopes include:

  • Dimerization Interface: Hydrophobic residues (Leu568, Val572) mediate homodimerization with E47 or heterodimerization with tissue-specific bHLH partners (e.g., MyoD).
  • DNA Recognition Motif: Arg610 and His599 form hydrogen bonds with guanine bases in E-box sequences [1] [6].

Physicochemical Properties

Molecular Weight and Isoelectric Point

The unmodified HE47 polypeptide has a calculated molecular weight of 67.4 kDa and a pI of 5.2. Post-translational modifications alter these properties:

  • Glycosylation increases apparent MW to ~75 kDa on SDS-PAGE.
  • Phosphorylation shifts pI to 4.8–5.0 due to added negative charge [1].

Glycosylation Patterns and Stability

HE47 undergoes N-linked glycosylation at Asn297 within the inhibitory domain ID1. Deep quantitative glycoprofiling (DQGlyco) identifies three major glycoforms:

  • Complex-type biantennary: Dominant in cytoplasmic fractions; enhances proteolytic resistance.
  • High-mannose: ER-retained form; signals folding intermediates.
  • Hybrid sialylated: Plasma membrane-associated; modulates protein-protein interactions [7] [10].Glycan removal via PNGase F reduces HE47 half-life from 8.2 to 2.3 hours, confirming glycosylation stabilizes the protein against ubiquitin-mediated degradation. Site-directed mutagenesis (Asn297Gln) abrogates nuclear translocation, linking glycosylation to subcellular localization [10].

Table 3: Glycoforms and Functional Impact

GlycoformStructureLocalizationFunctional Role
Complex biantennaryGlcNAc₂Man₃GlcNAc₂CytoplasmStabilizes inhibitory domains
High-mannoseMan₉GlcNAc₂ER/GolgiQuality control checkpoint
Sialylated hybridNeu5Ac-GlcNAcMan₅GlcNAc₂Plasma membraneMediates cell adhesion signals

Properties

CAS Number

144814-16-4

Product Name

HE47 protein

Molecular Formula

C8H13NO3

Synonyms

HE47 protein

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